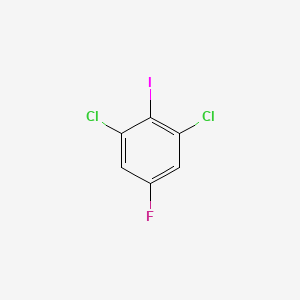

2,6-Dichloro-4-fluoroiodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDDNJADWILQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-Dichloro-4-fluoroiodobenzene CAS number 939990-10-0

An In-Depth Technical Guide to 2,6-Dichloro-4-fluoroiodobenzene (CAS: 939990-10-0) for Advanced Synthesis

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount. This compound is a prime example of such a scaffold, offering a unique combination of halogens that serve as versatile synthetic handles. Its structure, featuring a highly reactive iodine atom alongside two less reactive chlorine atoms and a metabolically robust fluorine atom, allows for a programmed, stepwise approach to the construction of complex molecular architectures.

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of properties to offer a field-proven perspective on its application. We will delve into its reactivity, provide validated protocols for key transformations, and explain the causal chemistry behind the experimental choices, equipping researchers with the knowledge to leverage this powerful intermediate in their synthetic endeavors.

Core Characteristics: Physicochemical and Safety Data

A thorough understanding of a reagent's properties and safety requirements is the foundation of any successful and safe experimental design. The data below is consolidated from multiple supplier safety data sheets and chemical databases.[1][2][3]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 939990-10-0 | [1][4] |

| Molecular Formula | C₆H₂Cl₂FI | [1][3] |

| Molecular Weight | 290.89 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Storage Temperature | 2 - 8 °C | [1][5] |

| Special Conditions | Light sensitive | [1] |

GHS Hazard and Safety Information

Safe handling is non-negotiable. This compound is a hazardous substance requiring appropriate engineering controls and personal protective equipment (PPE).[1]

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Warning)[1] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Warning)[1] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Warning)[1] |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | GHS07 (Warning)[1] |

Expert Handling & Storage Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[1] An emergency eyewash station and safety shower must be immediately accessible.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[1][6] Respiratory protection may be necessary if dust is generated.[1]

-

Storage: The compound is light-sensitive and should be stored in an amber vial or a container protected from light.[1] It must be stored in a cool, designated area, such as a refrigerator set to 2-8°C, with the container tightly sealed to prevent moisture ingress.[1][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[1]

-

Disposal: Dispose of waste materials through an authorized chemical waste disposal company, in accordance with local, state, and federal regulations.[6][7]

The Synthetic Keystone: Chemoselectivity of Halogen Reactivity

The immense synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions. This predictable reactivity hierarchy allows for selective functionalization at one site while preserving the others for subsequent transformations.

The reactivity order is governed by bond dissociation energies and the ease of oxidative addition to a low-valent metal center (e.g., Pd(0)). The C-I bond is significantly weaker and more polarizable than the C-Cl and C-F bonds, making it the primary site of reaction.

Reactivity Hierarchy: C–I >> C–Cl >> C–F

This chemoselectivity is the cornerstone of its use as a building block. A reaction can be precisely targeted to the iodo-position under conditions that leave the chloro- and fluoro-substituents untouched.

Key Transformations: Field-Proven Protocols

We present detailed, self-validating protocols for two of the most powerful C-C bond-forming reactions utilizing this compound: the Sonogashira and Suzuki-Miyaura couplings.

The Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides.[8] The protocol below is a copper-co-catalyzed system designed for high efficiency and yield.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Reactor Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and Copper(I) iodide (CuI, 0.04 equiv).

-

Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Flame-drying removes adsorbed water, which can interfere with the reaction.

-

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA, 3.0 equiv) and anhydrous, degassed tetrahydrofuran (THF, ~0.2 M concentration relative to the aryl iodide).

-

Causality: TEA acts as both the base to deprotonate the alkyne and as a solvent. THF is a common co-solvent to ensure solubility of all components. Degassing (e.g., via freeze-pump-thaw cycles or sparging with argon) removes dissolved oxygen.

-

-

Substrate Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe while stirring.

-

Causality: A slight excess of the alkyne ensures complete consumption of the more valuable aryl iodide.

-

-

Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.

-

Self-Validation: Progress is monitored by comparing the reaction mixture to a co-spotted lane of the starting material on a TLC plate. The disappearance of the starting iodide spot and the appearance of a new, product spot confirms the reaction is proceeding.

-

-

Work-up: a. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-(2,6-dichloro-4-fluorophenyl)-2-phenylethyne.

The Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura coupling is arguably one of the most important C-C bond-forming reactions, valued for its mild conditions, commercial availability of boronic acids, and tolerance of a wide range of functional groups.[9][10]

Protocol: Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid

-

Reactor Preparation: To a round-bottom flask equipped with a reflux condenser under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv) or Pd(dppf)Cl₂ (0.03 equiv).

-

Causality: The excess boronic acid is used to drive the reaction to completion and to account for potential homocoupling side reactions. The choice of catalyst can be critical; Pd(dppf)Cl₂ is often more robust for challenging substrates.

-

-

Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 equiv) and a solvent such as 1,4-dioxane or toluene (~0.1 M concentration).

-

Causality: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[11] A biphasic solvent system (organic/aqueous) is common for Suzuki reactions.

-

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor progress by TLC or LC-MS.

-

Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and transmetalation. Vigorous stirring is necessary to ensure efficient mixing between the aqueous and organic phases.

-

-

Work-up: a. Cool the reaction to room temperature. b. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether, 3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure biaryl product.

Strategic Application in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. This compound is an ideal starting point for synthesizing novel fluorinated scaffolds. The products derived from the initial coupling at the iodine position retain two chlorine atoms, which can be addressed in subsequent reactions under more forcing conditions, allowing for the construction of complex, multi-substituted aromatic cores.

Conclusion

This compound is more than a simple halogenated aromatic; it is a precisely engineered tool for synthetic chemists. Its predictable chemoselectivity provides a reliable platform for stepwise functionalization, enabling the efficient construction of highly substituted aromatic compounds. The robust and well-understood reactivity in cornerstone reactions like the Sonogashira and Suzuki couplings makes it an invaluable asset for researchers in drug discovery, agrochemicals, and materials science who are tasked with building the complex molecules of tomorrow.

References

-

Win-Win Chemical. (n.d.). This compound. Retrieved from win-winchemical.com. [Link]

-

CF Plus Chemicals. (2019). Material Safety Datasheet. Retrieved from cfplus.cz. [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from oakwoodchemical.com. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from en.wikipedia.org. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from chem.libretexts.org. [Link]

-

ResearchGate. (2024). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. Retrieved from researchgate.net. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from organic-chemistry.org. [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling. Retrieved from YouTube. [Link]

-

DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Retrieved from doi.org. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from chem.libretexts.org. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org. [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from beilstein-journals.org. [Link]

-

PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

ResearchGate. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from researchgate.net. [Link]

-

ResearchGate. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. Retrieved from researchgate.net. [Link]

- Google Patents. (n.d.). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.

-

ChemUniverse. (n.d.). Request A Quote. Retrieved from chemuniverse.com. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 939990-10-0 this compound -Win-Win Chemical [win-winchemical.com]

- 3. This compound [oakwoodchemical.com]

- 4. This compound | 939990-10-0 [chemicalbook.com]

- 5. cfplus.cz [cfplus.cz]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to 2,6-Dichloro-4-fluoroiodobenzene: Properties, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of 2,6-dichloro-4-fluoroiodobenzene, a key halogenated aromatic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, spectroscopic signatures, and its significant role as a substrate in modern synthetic chemistry. The narrative focuses on the causality behind experimental choices, particularly in palladium-catalyzed cross-coupling reactions, offering field-proven insights into its synthetic applications. This document serves as a practical resource, combining theoretical grounding with detailed experimental protocols.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic compound featuring a unique arrangement of halogen atoms. This substitution pattern is not arbitrary; it is strategically designed to offer chemists a platform for sequential and site-selective functionalization. The carbon-iodine bond serves as the primary reactive handle due to its lower bond dissociation energy compared to C-Cl and C-F bonds, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.

The flanking ortho-chloro groups provide significant steric hindrance around the iodine atom. This steric crowding influences the choice of catalytic systems, often necessitating the use of bulky phosphine ligands to facilitate efficient oxidative addition and subsequent steps. The para-fluorine atom, a common feature in modern pharmaceuticals, modulates the electronic properties of the benzene ring and can serve as a metabolic blocker or a tool for PET imaging when using the ¹⁸F isotope. Its utility as a versatile intermediate makes it a valuable component in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][2]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10]; a [label="C"]; b [label="C"]; c [label="C"]; d [label="C"]; e [label="C"]; f [label="C"]; Cl1 [label="Cl", pos="2.2,0.7!", fontcolor="#202124"]; I [label="I", pos="0,-1.7!", fontcolor="#202124"]; Cl2 [label="Cl", pos="-2.2,0.7!", fontcolor="#202124"]; F [label="F", pos="0,2.3!", fontcolor="#202124"]; H1 [label="H", pos="-1.8,-1.5!", fontcolor="#202124"]; H2 [label="H", pos="1.8,-1.5!", fontcolor="#202124"];

} caption: "Figure 1: Structure of this compound"

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in a laboratory setting. The data below is compiled from multiple safety data sheets and supplier information.

| Property | Value | Reference |

| CAS Number | 939990-10-0 | [3][4][5] |

| Molecular Formula | C₆H₂Cl₂FI | [3][4] |

| Molecular Weight | 290.89 g/mol | [4] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Purity | Typically ≥98% | Supplier Data |

| Storage Conditions | 2 - 8 °C, protect from light | [3] |

| Solubility | Insoluble in water, soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | [6] |

Safety Profile: this compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Spectroscopic Characterization (Predicted)

While specific spectral data is not publicly available, the structure of this compound allows for a confident prediction of its key NMR signatures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| ¹H NMR | ~7.0 - 7.5 | Doublet (d) | ~7-9 Hz (JH-F) | The two equivalent aromatic protons are split by the para-fluorine atom. |

| ¹³C NMR | ~160-165 (C-F) | Doublet (d) | Large ¹JC-F (~250 Hz) | The carbon directly attached to fluorine shows a characteristic large one-bond C-F coupling. |

| ~135-140 (C-Cl) | Singlet (s) | - | Carbons bearing chlorine atoms. | |

| ~115-120 (C-H) | Doublet (d) | Small ²JC-F (~20-25 Hz) | Carbons attached to protons will show smaller coupling to the fluorine. | |

| ~90-95 (C-I) | Doublet (d) | Small ⁴JC-F (~3-5 Hz) | The carbon attached to the iodine is significantly shielded (heavy atom effect) and shows small long-range coupling to fluorine. | |

| ¹⁹F NMR | ~ -105 to -115 | Singlet (s) or Triplet (t) | - or ~7-9 Hz (JF-H) | Referenced to CCl₃F. The signal will be a singlet if proton-decoupled, or a triplet from coupling to the two meta-protons.[8] |

Reactivity and Synthetic Applications

The primary utility of this reagent lies in its capacity to undergo palladium-catalyzed cross-coupling reactions selectively at the C-I bond. The choice of catalyst, ligand, and base is critical for achieving high yields, especially given the steric hindrance from the ortho-chloro substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl structures prevalent in pharmaceuticals.[9][10] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester.[11]

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-I bond.[9] The steric bulk of the ortho-chloro groups on this compound makes this a challenging step. Therefore, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or PCy₃) are essential. These ligands stabilize the monomeric Pd(0) species and promote the oxidative addition rate. Following this, transmetalation with the activated boronic acid (as a boronate species) and subsequent reductive elimination yield the biaryl product and regenerate the Pd(0) catalyst.[11][12]

dot digraph "Suzuki_Miyaura_Coupling_Cycle" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", fontcolor="#202124"];

} caption: "Figure 2: Catalytic Cycle for Suzuki-Miyaura Coupling"

Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting an aryl halide with a terminal alkyne.[13] This reaction is unique in its typical use of a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[14]

Mechanistic Insight: The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) occurs, similar to the Suzuki reaction. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and undergoes transmetalation with the Ar-Pd(II)-I complex. Reductive elimination from the resulting alkynyl-aryl-palladium(II) complex affords the desired product. The amine base is crucial as it not only scavenges the HI produced but also facilitates the formation of the copper acetylide.[13][14] This reaction has been effectively used with fluoroiodobenzene derivatives for applications in radiolabelling peptides for PET imaging.[15][16]

dot digraph "Sonogashira_Coupling_Cycle" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", fontcolor="#202124"];

} caption: "Figure 3: Interconnected Cycles of Sonogashira Coupling"

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[17][18] This transformation has revolutionized synthetic chemistry, largely replacing harsher classical methods.[19]

Mechanistic Insight: The reaction follows the general palladium-catalyzed cycle. After oxidative addition of the aryl iodide, the resulting palladium(II) complex reacts with the amine in the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).[18][20] The base is critical for deprotonating the amine to form the more nucleophilic amide, which then displaces the halide from the palladium center. Reductive elimination from the palladium-amido complex yields the N-aryl amine product.[21] The sterically demanding nature of this compound again calls for bulky, electron-rich ligands like those developed by Buchwald (e.g., tBuXPhos) and Hartwig to promote the otherwise slow reductive elimination step.[20]

dot digraph "Buchwald_Hartwig_Amination_Cycle" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", fontcolor="#202124"];

} caption: "Figure 4: Catalytic Cycle for Buchwald-Hartwig Amination"

Experimental Protocols

The following protocols are generalized procedures adapted for this compound and should be optimized for specific substrates. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired boronic acid (1.2 mmol, 1.2 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 mmol, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the ligand if required.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (repeat 3 times).

-

Solvent Addition: Add anhydrous solvent (e.g., a mixture of Toluene and H₂O, or 1,4-Dioxane and H₂O) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 5.2: General Procedure for Sonogashira Coupling[16]

-

Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) iodide co-catalyst (CuI, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (repeat 3 times).

-

Reagent Addition: Add anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol, 3.0 eq). Finally, add the terminal alkyne (1.1 mmol, 1.1 eq) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 5.3: General Procedure for Buchwald-Hartwig Amination[21]

-

Vessel Preparation: In a glovebox or under a stream of inert gas, charge an oven-dried reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable bulky phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol, 1.4 eq).

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 eq).

-

Inert Atmosphere: Seal the tube with a septum cap, remove from the glovebox, and add anhydrous solvent (e.g., Toluene or 1,4-Dioxane) followed by the amine (1.2 mmol, 1.2 eq) via syringe.

-

Reaction: Heat the reaction mixture in an oil bath at 80-110 °C until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its well-defined reactivity, centered on the selective activation of the carbon-iodine bond, provides a reliable entry point for constructing complex molecular architectures. By carefully selecting the appropriate palladium catalyst system, chemists can leverage this reagent to perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the efficient synthesis of diverse biaryls, aryl alkynes, and aryl amines. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful application in research and development.

References

- SynQuest Laboratories, Inc. (2018). This compound Safety Data Sheet.

- Thermo Fisher Scientific. (2021). Safety Data Sheet.

- Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.

- Oakwood Chemical. (2021). This compound.

- ChemicalBook. (2023). This compound.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- Thermo Fisher Scientific. (2021). Safety Data Sheet.

- Fisher Scientific. (2021). Safety Data Sheet.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig amination.

- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 50997876, 2,6-Difluoro-4-iodobenzaldehyde.

- Wikipedia. (2023). Sonogashira coupling.

- ResearchGate. (2023).

- The Royal Society of Chemistry. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.

- Abound. This compound.

- YouTube. (2021). Buchwald-Hartwig Coupling.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 9605, 4-Fluoroiodobenzene.

- RSC Publishing. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- ResearchGate. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides.

- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

- Organic Chemistry Portal. Sonogashira Coupling.

- Andrew G. Myers Research Group. The Suzuki Reaction. Retrieved from Myers Research Group, Harvard University.

- Organic Chemistry Portal. Suzuki Coupling.

- Professional Iodobenzene Supplier. (n.d.). Synthesis of 4-fluoroiodobenzene.

- SpectraBase. (2023). 4-Fluoroiodobenzene - Optional[19F NMR] - Chemical Shifts.

- ResearchGate. (2009). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate.

- ChemicalBook. (2023). 2-CHLORO-4-FLUOROIODOBENZENE.

- Fisher Scientific. 2-Chloro-1-fluoro-4-iodobenzene, 98%.

- Google Patents. (1991). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.

- Sigma-Aldrich. 3-Chloro-4-fluoroiodobenzene 98.

- ChemicalBook. (2023). 2,6-DICHLORO-4-FLUOROPHENOL(392-71-2) 1H NMR spectrum.

- ChemUniverse. (2023). Request A Quote - this compound.

- PharmaBlock. (n.d.). Application of Fluorine in Drug Discovery. Whitepaper.

Sources

- 1. aboundchem.com [aboundchem.com]

- 2. 2-CHLORO-4-FLUOROIODOBENZENE | 101335-11-9 [chemicalbook.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound | 939990-10-0 [chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. rsc.org [rsc.org]

- 16. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. rsc.org [rsc.org]

- 21. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-4-fluoroiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-fluoroiodobenzene is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its utility as a versatile building block stems from the unique arrangement of its substituents, which allows for regioselective functionalization. The presence of two chlorine atoms ortho to the iodine atom provides steric hindrance that can direct reactions to other positions, while the fluorine atom at the para position modulates the electronic properties of the benzene ring. The iodine atom itself is a key functional group, readily participating in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, making it an invaluable intermediate for the synthesis of complex organic molecules.

This technical guide provides a comprehensive overview of a reliable and reproducible synthetic pathway to this compound. The synthesis is presented in two main stages: the preparation of the key intermediate, 2,6-dichloro-4-fluoroaniline, followed by its conversion to the target compound via a Sandmeyer-type diazotization and iodination reaction. This guide is designed to provide not only step-by-step experimental protocols but also the underlying scientific principles and rationale for the chosen methodologies, ensuring both practical applicability and a deep understanding of the chemical transformations involved.

Part 1: Synthesis of the Precursor: 2,6-Dichloro-4-fluoroaniline

A logical and efficient route to 2,6-dichloro-4-fluoroaniline commences with the readily available starting material, 4-fluoroaniline. The synthetic strategy involves a three-step sequence: protection of the amine functionality, regioselective chlorination, and subsequent deprotection.

Step 1.1: Acetylation of 4-Fluoroaniline

The initial step involves the protection of the highly reactive amino group of 4-fluoroaniline as an acetanilide. This is a crucial measure to prevent unwanted side reactions during the subsequent chlorination step and to control the regioselectivity of the halogenation. The acetyl group is an effective protecting group as it is stable under the chlorination conditions and can be readily removed in the final step.

Experimental Protocol:

-

In a suitable reaction vessel, suspend 4-fluoroaniline (1.0 eq.) in glacial acetic acid.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (1.1 eq.) to the cooled suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven to yield 4-fluoroacetanilide.

Step 1.2: Chlorination of 4-Fluoroacetanilide

The directing effect of the acetamido group, being an ortho-, para-director, would typically lead to chlorination at the positions ortho to it. However, the para position is already occupied by the fluorine atom. Therefore, chlorination occurs at the two available ortho positions. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for this transformation.

Experimental Protocol:

-

Dissolve the dried 4-fluoroacetanilide (1.0 eq.) in a suitable chlorinated solvent such as dichloromethane or chloroform.

-

With vigorous stirring, slowly add sulfuryl chloride (2.2 eq.) to the solution at room temperature. The reaction is exothermic and may require cooling to maintain the temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,6-dichloro-4-fluoroacetanilide.

Step 1.3: Hydrolysis of 2,6-Dichloro-4-fluoroacetanilide

The final step in the synthesis of the precursor is the deprotection of the acetamido group to regenerate the free amine. This is typically achieved by acid-catalyzed hydrolysis.

Experimental Protocol:

-

To the crude 2,6-dichloro-4-fluoroacetanilide, add a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain it at this temperature for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a base, such as a concentrated sodium hydroxide solution, until the pH is basic.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2,6-dichloro-4-fluoroaniline, which can be further purified by recrystallization or column chromatography.

Figure 1: Synthetic pathway for 2,6-dichloro-4-fluoroaniline.

Part 2: Synthesis of this compound

The conversion of 2,6-dichloro-4-fluoroaniline to the target iodo-compound is achieved through a classic Sandmeyer reaction. This two-step, one-pot procedure involves the diazotization of the primary aromatic amine followed by the displacement of the diazonium group with an iodide anion.

The Sandmeyer Reaction: A Mechanistic Overview

The Sandmeyer reaction is a versatile and widely used method for the substitution of an aromatic amino group.[1] The reaction proceeds through the formation of an aryl diazonium salt intermediate. This is achieved by treating the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[2] The resulting diazonium salt is a highly reactive species and an excellent leaving group (N₂ gas), making it susceptible to nucleophilic attack.

In the case of iodination, the diazonium salt is treated with a source of iodide ions, most commonly potassium iodide (KI). The mechanism is believed to involve a single electron transfer (SET) from the iodide ion to the diazonium salt, generating an aryl radical and an iodine radical. These radicals then combine to form the final aryl iodide product.[3]

Figure 2: Simplified mechanism of the Sandmeyer iodination.

Experimental Protocol for the Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 2,6-Dichloro-4-fluoroaniline | 180.01 |

| Concentrated Sulfuric Acid | 98.08 |

| Sodium Nitrite (NaNO₂) | 69.00 |

| Potassium Iodide (KI) | 166.00 |

| Diethyl Ether | 74.12 |

| Sodium Thiosulfate | 158.11 |

| Anhydrous Sodium Sulfate | 142.04 |

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-dichloro-4-fluoroaniline (1.0 eq.).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (2.0-3.0 eq.) to the aniline with vigorous stirring, ensuring the temperature does not rise above 10 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 30 minutes at 0-5 °C.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide (1.5 eq.) in a minimal amount of water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The reaction is accompanied by the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with diethyl ether.

-

Combine the organic layers and wash sequentially with water, a 10% sodium thiosulfate solution (to remove any excess iodine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

-

Expected Characterization Data

-

¹H NMR: The spectrum is expected to show a singlet in the aromatic region, corresponding to the two equivalent protons on the benzene ring. The chemical shift of this singlet would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and iodine atoms.

-

¹³C NMR: The spectrum will be more complex, showing distinct signals for each of the carbon atoms in the molecule. The carbon atom attached to the iodine will be significantly shielded, appearing at a lower chemical shift. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons attached to the chlorine atoms will also have characteristic chemical shifts.

Safety and Handling

The synthesis of this compound involves the use of several hazardous chemicals, and all experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Fluoroaniline: Toxic and a suspected carcinogen.

-

Acetic Anhydride: Corrosive and a lachrymator.

-

Sulfuryl Chloride: Highly corrosive and reacts violently with water.

-

Concentrated Sulfuric Acid and Hydrochloric Acid: Highly corrosive.

-

Sodium Nitrite: Oxidizer and toxic.

-

Diazonium Salts: Potentially explosive, especially when dry. They should always be kept in solution and at low temperatures.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound, a valuable building block for research and development in the pharmaceutical and agrochemical industries. By understanding the underlying principles of each reaction step—from the protection of the amine group to the regioselective chlorination and the final Sandmeyer iodination—researchers can confidently and safely synthesize this important compound. The provided experimental protocols, coupled with the mechanistic insights, serve as a comprehensive resource for scientists and professionals in the field of organic synthesis.

References

- Preparation of 3-Chloro-4-fluoroaniline Hydrochloride: Application Notes and Protocols - Benchchem. (URL: https://www.benchchem.com/application-notes/3-chloro-4-fluoroaniline-hydrochloride-synthesis)

- Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol - Benchchem. (URL: https://www.benchchem.com/application-notes/synthesis-of-3-chloro-4-fluoroaniline)

- p-IODOANILINE - Organic Syntheses Procedure. (URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0323)

- SYNTHESIS OF 2-CHLORO-4-FLUORANILINE. (URL: https://www.oppi.com/wp-content/uploads/1982/06/14-3-199.pdf)

- Sandmeyer reaction - Wikipedia. (URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction)

- Application Notes and Protocols: Diazotization of Anilines for Iodination - Benchchem. (URL: https://www.benchchem.

- CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents. (URL: https://patents.google.

- Synthesis of Aryl Iodides from Arylhydrazines and Iodine | ACS Omega - ACS Publications. (URL: https://pubs.acs.org/doi/10.1021/acsomega.8b01291)

- Sandmeyer Isatin Synthesis - SynArchive. (URL: https://www.synarchive.

- Diazotisation - Organic Chemistry Portal. (URL: https://www.organic-chemistry.

- 2,6-Dichloro-4-fluoroaniline | C6H4Cl2FN | CID 2774008 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/2774008)

- 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoroiodobenzene)

- Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans - Bentham Science Publisher. (URL: https://www.eurekaselect.com/article/100069)

- WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents. (URL: https://patents.google.

- CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl - Google Patents. (URL: https://patents.google.

- 4. 13C NMR Spectroscopy. (URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0034-43308)

- Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process - Justia Patents. (URL: https://patents.justia.

- C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes. (URL: https://www.docbrown.info/page13/C13-NMR/C13-NMR-spec-Chlorobenzene.htm)

- 2,6-Dichloroiodobenzene 98 19230-28-5 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/aldrich/249159)

Sources

Introduction: Contextualizing a Niche Synthetic Building Block

An In-Depth Technical Guide to the Physical Properties of 2,6-Dichloro-4-fluoroiodobenzene

In the landscape of modern drug discovery and materials science, the precise arrangement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. Halogenated benzene derivatives serve as versatile intermediates, enabling complex couplings and the introduction of functionalities that can profoundly influence a molecule's steric profile, electronic properties, and metabolic stability. This compound (CAS No. 939990-10-0) is one such highly functionalized building block. Its unique substitution pattern—featuring sterically hindering ortho-chlorine atoms, an electron-withdrawing fluorine, and a reactive iodine atom—makes it a compound of significant interest for constructing complex molecular architectures.

This guide provides a comprehensive overview of the core physical properties of this compound. Recognizing that this is a specialized reagent, publicly available experimental data is limited. Therefore, this document emphasizes not only the known attributes but also the robust, field-proven methodologies required to determine these properties with scientific rigor. It is designed for researchers, process chemists, and drug development professionals who require a deep, practical understanding of this compound for its effective application in synthesis and development workflows.

Core Physicochemical & Safety Data

The foundational data for any laboratory chemical begins with its identity and known safety profile. This information is critical for safe handling, reaction planning, and regulatory compliance.

| Property | Value | Source |

| CAS Number | 939990-10-0 | [1][2][3] |

| Molecular Formula | C₆H₂Cl₂FI | [2][3][4] |

| Molecular Weight | 290.89 g/mol | [2][4] |

| Physical State | Solid | [3] |

| Melting Point | Data not publicly available | [3] |

| Boiling Point | Data not publicly available | [3] |

| Density | Data not publicly available | |

| Solubility | Data not publicly available | |

| Signal Word | Warning | [2][3][4] |

| Hazard Statements | H302, H315, H319, H335 | [2][3][4] |

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Experimental Determination of Key Physical Properties

The absence of published data for several key physical properties necessitates their experimental determination. The following protocols are presented as self-validating systems, grounded in established principles of physical organic chemistry.

Melting Point Determination: A Barometer of Purity

The melting point is one of the most critical physical constants for a solid organic compound, serving as a primary indicator of purity.[5] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities introduce defects into the crystal lattice, disrupting intermolecular forces and resulting in both a depression of the melting point and a broadening of the melting range.[5]

This method is the standard for its accuracy and requirement for only a small amount of sample.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. Grinding a small amount on a watch glass with a spatula is effective.

-

Firmly press the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, aiming for a packed column of 2-3 mm in height.[6]

-

-

Apparatus Setup & Measurement:

-

Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Initial Scan: Heat the block rapidly to get an approximate melting temperature. This saves time and identifies the temperature range for a more precise measurement.

-

Slow, Accurate Measurement: Allow the block to cool to at least 10-15°C below the approximate melting point. Begin heating again at a slow, controlled rate of approximately 1-2°C per minute.[6] This slow rate is crucial for ensuring thermal equilibrium between the sample, thermometer, and heating block.

-

Record the Melting Range:

-

Note the temperature (T₁) at which the first drop of liquid appears.

-

Note the temperature (T₂) at which the entire sample has transitioned to a clear liquid.

-

The recorded melting point is the range T₁ – T₂.

-

-

-

Validation & Trustworthiness:

-

Repeat the measurement at least twice (with fresh samples) to ensure consistency.

-

A narrow range (e.g., < 1.5°C) is indicative of high purity. A broad range suggests the presence of impurities or residual solvent.

-

Caption: Workflow for Melting Point Determination.

Solubility Profiling: Guiding Reaction and Formulation

Solubility is a fundamental property that dictates the choice of solvents for reactions, purifications, and formulation. A systematic approach is essential to build a comprehensive solubility profile. The principle of "like dissolves like" is the guiding heuristic, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents. Given the structure of this compound, it is expected to be a nonpolar to weakly polar molecule, suggesting poor solubility in water but good solubility in common organic solvents.

This tiered approach efficiently determines a suitable solvent for various applications.[7]

-

Tier 1: Initial Screening (Approx. 20 mg/mL):

-

Add ~10 mg of the compound to 0.5 mL of the test solvent in a small vial.

-

Begin with solvents in order of increasing polarity and utility:

-

Aqueous buffer (e.g., PBS, pH 7.4) - relevant for biological assays.

-

Ethanol (EtOH) - a polar protic solvent.

-

Dichloromethane (DCM) - a common nonpolar solvent.

-

Dimethyl Sulfoxide (DMSO) - a highly polar aprotic solvent, often a solvent of last resort for biological testing.

-

-

Mechanical Agitation:

-

First, gently mix by vortexing for 1-2 minutes at room temperature.

-

If undissolved, sonicate the vial in a water bath for up to 5 minutes.

-

If still undissolved, gently warm the solution to ~37°C for 5-10 minutes.[7]

-

-

Observation: Visually inspect for any undissolved solid against a dark background. If the solution is clear, the compound is considered soluble at this concentration.

-

-

Tier 2: Lower Concentration (Approx. 2 mg/mL):

-

If the compound was insoluble in a Tier 1 solvent, increase the solvent volume to a total of 5 mL (a 10-fold dilution) and repeat the mechanical agitation steps.[7]

-

This step identifies solvents in which the compound has limited but potentially useful solubility.

-

-

Data Interpretation:

-

Soluble: Forms a clear solution at ≥ 20 mg/mL.

-

Slightly Soluble: Dissolves at 2 mg/mL but not 20 mg/mL.

-

Insoluble: Fails to dissolve completely even at 2 mg/mL.

-

Caption: Decision workflow for solubility profiling.

Spectroscopic Characterization for Structural Integrity

While not strictly physical properties, spectroscopic data are indispensable for confirming the chemical identity and purity of a compound. For a novel or specialized reagent like this compound, this verification is a mandatory first step before its use.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the substitution pattern, only two aromatic protons are present. Their chemical shifts, splitting patterns, and coupling constants will be highly characteristic. One would expect two distinct signals, likely doublets or doublet of doublets, due to coupling with each other and with the ¹⁹F nucleus.

-

¹³C NMR: Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant, while the carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively. The carbons attached to the heavy iodine and chlorine atoms will have their chemical shifts significantly influenced.

-

¹⁹F NMR: A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum for this compound would be expected to show characteristic absorption bands for:

-

Aromatic C-H stretching (~3100-3000 cm⁻¹)

-

Aromatic C=C ring stretching (~1600-1450 cm⁻¹)

-

C-F stretching (~1250-1000 cm⁻¹)

-

C-Cl stretching (~850-550 cm⁻¹)

-

The C-I stretch is typically weak and falls at a low frequency (<600 cm⁻¹), often outside the standard measurement range.

-

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million. The isotopic pattern of the molecular ion peak will be highly characteristic due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), providing definitive evidence for the number of chlorine atoms in the molecule.

Conclusion

This compound represents a valuable, albeit highly specialized, tool for chemical synthesis. While comprehensive physical property data is not yet cataloged in public databases, this guide provides the necessary framework for any researcher to confidently determine these properties. The detailed protocols for melting point and solubility are designed to be robust and reliable, ensuring that scientists can generate the high-quality data needed to effectively integrate this compound into their research and development programs. The emphasis on spectroscopic verification further underscores the principle of trustworthiness, ensuring that the material being used is, in fact, the correct one, a non-negotiable prerequisite for reproducible and successful science.

References

- University of Calgary. (n.d.).

- Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube.

- Nichols, L. (n.d.).

- Scribd. (n.d.). Determination of Melting Point of An Organic Compound.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- wikiHow. (n.d.). How to Determine Solubility.

- Sigma-Aldrich. (n.d.). Solubility Rules for Ionic Compounds.

- Study.com. (2021, June 3).

- National Toxicology Program. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Lund University Publications. (n.d.).

- ChemicalBook. (2025, July 16). This compound (CAS 939990-10-0).

- ChemBK. (2024, April 9). 2-CHLORO-4-FLUOROIODOBENZENE - Physico-chemical Properties.

- PubChem. (n.d.). 4-Fluoroiodobenzene.

- Sigma-Aldrich. (n.d.). 4-Fluoroiodobenzene 99%.

- Oakwood Chemical. (n.d.). This compound.

- SynQuest Laboratories, Inc. (2018, July 25). Safety Data Sheet: this compound.

- ResearchGate. (2021, May).

- Infinium Pharmachem. (n.d.). 4-Fluoroiodobenzene CAS #: 352-34-1.

- Chang Wright Chemical. (n.d.). Professional Iodobenzene Supplier.

- Sigma-Aldrich. (n.d.).

- J&K Scientific. (n.d.). This compound|CAS: 939990-10-0.

- AboundChem. (n.d.). This compound, 939990-10-0.

- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluoroiodobenzene 98%.

- Sigma-Aldrich. (n.d.). Bromopentafluorobenzene 99%.

- Fisher Scientific. (n.d.). 2-Chloro-1-fluoro-4-iodobenzene, 98%.

- PubChem. (n.d.). 2,6-Difluoro-4-iodobenzaldehyde.

- ChemicalBook. (n.d.). 1-Fluoro-2-iodobenzene(348-52-7) 13C NMR spectrum.

- ChemicalBook. (n.d.). 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR spectrum.

- SpectraBase. (n.d.). 2,4-Dichloro-1-fluorobenzene - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR spectrum.

- Oakwood Chemical. (n.d.). 2,6-Dibromo-4-fluoroiodobenzene.

- PubChem. (n.d.). 2-Chloro-4-fluoro-1-iodobenzene.

- PubMed Central. (n.d.).

- Internet Archive. (2012, June 21). Oswestry & Border Chronicle, June 21, 2012.

- Aarti Industries. (n.d.). 2,6-Di Chloro Fluoro Benzene | 2,6 DCFB.

Sources

An In-Depth Technical Guide to 2,6-Dichloro-4-fluoroiodobenzene: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Benzene Scaffolds

In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Polysubstituted benzene rings, in particular, serve as foundational scaffolds for a vast array of pharmacologically active agents. The precise arrangement of different substituents on the aromatic core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn governs its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile. Among these crucial intermediates, 2,6-dichloro-4-fluoroiodobenzene stands out as a trifunctionalized scaffold with significant potential in the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors.

This technical guide provides a comprehensive overview of the molecular structure, key physicochemical properties, synthesis, and potential applications of this compound, with a focus on its utility for professionals in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₂Cl₂FI.[1] Its structure features a central benzene ring substituted with two chlorine atoms in the ortho positions, a fluorine atom in the para position, and an iodine atom. This specific substitution pattern imparts a unique reactivity profile that is highly advantageous for synthetic chemists.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Cl₂FI | [1] |

| Molecular Weight | 290.89 g/mol | [1] |

| CAS Number | 939990-10-0 | [1] |

| Appearance | (Predicted) White to off-white solid | N/A |

The key to the synthetic utility of this molecule lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is the most labile and is readily activated towards a variety of cross-coupling reactions. The carbon-chlorine bonds are significantly more stable, allowing for the iodine to be selectively functionalized while the chlorine atoms remain intact for subsequent transformations. The fluorine atom, being the most electronegative, influences the electronic properties of the benzene ring and can serve as a metabolic blocking position or a key interaction point with a biological target.

Caption: 2D structure of this compound with atom numbering.

Synthesis of this compound: A Plausible Synthetic Route

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Diazotization and Iodination

This protocol is a generalized procedure based on established methods for the conversion of anilines to aryl iodides.[2] Optimization may be required for the specific substrate.

Step 1: Diazotization of 2,6-Dichloro-4-fluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,6-dichloro-4-fluoroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid (3.0 equivalents) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. The rate of addition should be controlled to prevent a rapid exotherm.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

-

Confirm the presence of excess nitrous acid using starch-iodide paper (a positive test will turn the paper blue-black). This indicates the completion of the diazotization.

Step 2: Iodination of the Diazonium Salt

-

In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water.

-

Slowly add the cold potassium iodide solution to the freshly prepared diazonium salt solution. The addition may cause foaming and the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The reaction mixture can then be gently heated to 50-60 °C to ensure complete decomposition of the diazonium salt, which is indicated by the cessation of nitrogen evolution.

-

Cool the reaction mixture to room temperature.

-

To quench any excess iodine, add a 10% aqueous solution of sodium thiosulfate until the dark color of iodine disappears.[2]

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following are predictions based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single signal for the two equivalent aromatic protons at positions 3 and 5. Due to coupling with the adjacent fluorine atom, this signal would likely appear as a doublet. The chemical shift would be in the downfield region, typical for aromatic protons, likely between δ 7.0 and 8.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide more detailed structural information. Due to the symmetry of the molecule, four distinct carbon signals are expected:

-

C1 (ipso-Iodo): This carbon will be significantly deshielded and will likely appear at a low field, potentially in the range of δ 90-100 ppm.

-

C2 and C6 (ipso-Chloro): These equivalent carbons will be deshielded by the chlorine atoms and are expected to resonate in the region of δ 130-140 ppm.

-

C3 and C5: These carbons, bonded to hydrogen, will likely appear in the typical aromatic region of δ 115-130 ppm. Their signal will be split into a doublet due to coupling with the fluorine atom.

-

C4 (ipso-Fluoro): This carbon will be strongly deshielded by the fluorine atom and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shift is predicted to be in the range of δ 155-165 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the substituted benzene ring. Key expected peaks include:

-

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

-

C=C stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-F stretching: A strong absorption band for the C-F bond is expected in the 1200-1300 cm⁻¹ region.

-

C-Cl stretching: C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ region.

-

C-I stretching: The C-I stretching vibration will be found at a lower frequency, typically in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 290 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹²⁷I). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) would be expected.[3] Common fragmentation pathways would likely involve the loss of an iodine atom (M-127) and/or chlorine atoms (M-35/37).[4]

Applications in Drug Development: A Gateway to Novel Kinase Inhibitors

The true value of this compound lies in its potential as a versatile building block for the synthesis of complex drug candidates. Its trifunctional nature allows for a modular and divergent synthetic approach, making it an ideal starting material for the creation of compound libraries for high-throughput screening.

The primary application of such a scaffold is in the development of protein kinase inhibitors .[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors feature a substituted aromatic core that anchors the molecule in the ATP-binding pocket of the enzyme.

The synthetic utility of this compound in this context is best illustrated by its potential in sequential cross-coupling reactions.

Caption: Sequential cross-coupling strategy using this compound.

-

Selective Functionalization at the C1 Position: The highly reactive iodo group can be selectively displaced via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction (to introduce aryl or heteroaryl groups) or the Sonogashira reaction (to introduce alkynyl groups). This allows for the introduction of a key pharmacophore that can interact with the hinge region of a kinase.

-

Subsequent Modification at the C2 and C6 Positions: The remaining chloro groups can then be substituted under more forcing conditions, for example, through Buchwald-Hartwig amination to introduce amine functionalities. These amines can serve as crucial hydrogen bond donors or acceptors, or as points for further derivatization to explore the solvent-exposed regions of the kinase binding site.

This stepwise approach provides a powerful tool for structure-activity relationship (SAR) studies, enabling the systematic modification of the scaffold to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The fluorine atom at the C4 position can enhance binding affinity through favorable interactions with the protein and can also block potential sites of metabolism, thereby improving the in vivo half-life of the drug candidate.

Conclusion

This compound is a highly valuable, albeit specialized, building block for medicinal chemistry. Its well-defined and predictable regioselectivity in cross-coupling reactions makes it an excellent starting point for the synthesis of complex, polysubstituted aromatic compounds. For researchers and scientists in drug development, this molecule offers a strategic advantage in the design and synthesis of novel therapeutics, particularly in the competitive field of kinase inhibitors. A thorough understanding of its structure, properties, and reactivity is key to unlocking its full potential in the quest for new and effective medicines.

References

- Google Patents. (n.d.). A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Google Patents. (n.d.). Process for the preparation of 2,6-dichlorodiphenylaminoacetic acid derivatives.

- Google Patents. (n.d.). The 2,4 dichloro fluorobenzene synthesis technique.

- Kaszynski, P., & Hu, J. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.

- PrepChem.com. (2023). Preparation of 2,6-dichloro-4-nitroaniline. Retrieved from [Link]

- PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved from [Link]

- ResearchGate. (n.d.). EI-MS spectra from GC-Q-TOF MS of: (a) 2,6-difluoroiodobenzene, (b).... Retrieved from [Link]

Sources

A Theoretical and Practical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dichloro-4-fluoroiodobenzene

Introduction

2,6-Dichloro-4-fluoroiodobenzene is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and advanced materials. The precise arrangement of its four halogen substituents—iodine, two chlorines, and a fluorine atom—on the benzene ring gives rise to unique electronic and steric properties. Elucidating and confirming the structure of this and related molecules is paramount in drug development and materials science, where even minor structural variations can lead to vastly different biological activities or material characteristics.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is anticipated to be remarkably simple in its signal count, yet informative in its detail. Due to the molecule's C₂ symmetry axis passing through the C1-I and C4-F bonds, the two protons at the C3 and C5 positions are chemically and magnetically equivalent. Consequently, a single proton signal is expected.

Chemical Shift (δ):

The chemical shift of these protons is influenced by the electronic effects of all four halogen substituents. The position of a proton on a benzene ring can be estimated by starting with the chemical shift of benzene (approximately 7.3 ppm) and adding the incremental shifts (Substituent Chemical Shifts or SCS) for each substituent based on its position (ortho, meta, or para) relative to the proton.[1][2]

For the protons at H-3 and H-5:

-

They are ortho to the fluorine at C4.

-

They are ortho to the chlorine at C2 and C6, respectively.

-

They are meta to the other chlorine (at C6 and C2).

-

They are meta to the iodine at C1.

Halogens generally exhibit a deshielding effect on ortho and para protons, with the magnitude of this effect being influenced by their electronegativity and other factors like magnetic anisotropy.[3][4][5] Electron-donating groups tend to shift ortho and para protons upfield (to a lower ppm), while electron-withdrawing groups shift them downfield (to a higher ppm).[5] While halogens are electron-withdrawing by induction, they can also donate electron density through resonance. For the heavier halogens like chlorine and iodine, anisotropic and steric effects also play a significant role.[3][4]

Given the cumulative deshielding effects of the ortho-chlorine and ortho-fluorine, and the meta-iodine and meta-chlorine, the chemical shift of the H-3/H-5 signal is predicted to be downfield from benzene, likely in the range of 7.4 - 7.8 ppm .

Multiplicity and Coupling Constants (J):

The most significant coupling for the H-3/H-5 protons will be with the fluorine atom at C4. This will result in a through-bond scalar coupling (J-coupling).

-

³J(H,F) Coupling: The coupling between H-3/H-5 and F-4 occurs over three bonds. This ortho H-F coupling in aromatic systems is typically in the range of 6-10 Hz.

-

⁵J(H,F) Coupling: There is no other fluorine in the molecule.

-

J(H,H) Coupling: Since H-3 and H-5 are chemically equivalent, no H-H splitting will be observed.

Therefore, the signal for the H-3/H-5 protons is predicted to be a doublet , due to the three-bond coupling to the fluorine atom, with a coupling constant of approximately ³J(H,F) ≈ 6-10 Hz .

Predicted ¹³C NMR Spectrum: Decoding the Carbon Environment

The broadband proton-decoupled ¹³C NMR spectrum of this compound is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule due to its symmetry.

Symmetry and Expected Signals:

-

C1: The carbon bearing the iodine atom.

-

C2 and C6: The two equivalent carbons bearing the chlorine atoms.

-

C3 and C5: The two equivalent carbons bearing the hydrogen atoms.

-

C4: The carbon bearing the fluorine atom.

Chemical Shift (δ) and Substituent Effects:

The chemical shifts of the carbon atoms are strongly influenced by the electronegativity and heavy atom effect of the directly attached halogens. Additive substituent effects can be used for a reasonable estimation of ¹³C chemical shifts in substituted benzenes.[6][7]

-

C1 (C-I): The iodine atom has a significant "heavy atom effect," which is a shielding effect that shifts the attached carbon to a much lower ppm value than would be expected based on electronegativity alone. The chemical shift for C1 is predicted to be in the range of 90 - 100 ppm .

-

C2/C6 (C-Cl): The chlorine atoms are electronegative and will deshield the attached carbons. The signal for C2/C6 is expected in the range of 130 - 135 ppm .

-

C3/C5 (C-H): These carbons are influenced by the ortho-fluorine, ortho-chlorine, meta-chlorine, and meta-iodine. Their chemical shift is predicted to be in the aromatic region, around 115 - 125 ppm .

-

C4 (C-F): The highly electronegative fluorine atom will cause a strong deshielding of the directly attached carbon. This carbon will appear significantly downfield, likely in the range of 155 - 165 ppm .

Carbon-Fluorine Coupling (J(C,F)):

A key feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine coupling, which is invaluable for definitive signal assignment.

-

¹J(C4,F): The one-bond coupling between C4 and the fluorine atom will be very large, typically in the range of 240 - 260 Hz . This large coupling makes the C4 signal easily identifiable.[8][9]

-

²J(C3/C5,F): The two-bond (ortho) coupling to C3 and C5 will be smaller, generally in the range of 20 - 25 Hz .[10]

-

³J(C2/C6,F): The three-bond (meta) coupling to C2 and C6 will be smaller still, typically around 3 - 8 Hz .[11]

-

⁴J(C1,F): The four-bond (para) coupling to C1 is expected to be small, likely in the range of 1 - 4 Hz .[10]

Each of the four carbon signals will therefore appear as a doublet due to this coupling with the ¹⁹F nucleus.

Summary of Predicted NMR Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the table below for quick reference.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H-3, H-5 | 7.4 - 7.8 | Doublet (d) | ³J(H,F) ≈ 6-10 |

| ¹³C | C-1 | 90 - 100 | Doublet (d) | ⁴J(C,F) ≈ 1-4 |

| C-2, C-6 | 130 - 135 | Doublet (d) | ³J(C,F) ≈ 3-8 | |

| C-3, C-5 | 115 - 125 | Doublet (d) | ²J(C,F) ≈ 20-25 | |

| C-4 | 155 - 165 | Doublet (d) | ¹J(C,F) ≈ 240-260 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for the structural confirmation of this compound, the following experimental workflow is recommended.

1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of the solid compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common first choice for its versatility. c. Filter the solution if any particulate matter is present. d. Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition: a. Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion. b. Experiment: A standard single-pulse proton experiment. c. Parameters:

- Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

- Acquisition Time: 2-3 seconds.

- Relaxation Delay (d1): 1-2 seconds.

- Number of Scans: 8-16 scans for a sample of this concentration. d. Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz) and phase correct the spectrum. Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition: a. Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30). b. Parameters:

- Spectral Width: ~250 ppm (e.g., from -10 to 240 ppm).